chemical properties of beta-Histine-d3
chemical properties of beta-Histine-d3
An In-Depth Technical Guide to the Chemical Properties of Betahistine-d3
Introduction
Betahistine-d3 (N-(methyl-d3)-2-pyridineethanamine) is the deuterated analogue of Betahistine, a compound widely recognized for its therapeutic effects in managing vertigo and balance disorders associated with Ménière's disease.[1][2] The strategic incorporation of three deuterium atoms onto the N-methyl group imparts a higher molecular mass without significantly altering the molecule's physicochemical or biological properties. This subtle yet critical modification makes Betahistine-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for the highly sensitive and accurate quantification of Betahistine in biological matrices using mass spectrometry-based methods.[1][3] This guide provides a comprehensive overview of the fundamental chemical properties of Betahistine-d3, offering insights for researchers and drug development professionals engaged in its use.
Chemical Identity and Structure
Betahistine-d3 is structurally analogous to histamine and is chemically identified as N-(methyl-d3)-2-pyridineethanamine, typically supplied as a dihydrochloride salt. The deuterium labeling on the terminal methyl group is the key feature distinguishing it from the parent compound.
Caption: Chemical structure of Betahistine-d3, highlighting the deuterium-labeled methyl group (CD₃).
Physicochemical Properties
Betahistine-d3 is typically supplied as a dihydrochloride salt, which influences its physical properties. It is a solid material, often appearing as a pale yellow solid.[4] As with its non-deuterated counterpart, the dihydrochloride salt is known to be very hygroscopic and sensitive to moisture.[2][4][5]
| Property | Value | Source(s) |
| Formal Name | N-(methyl-d3)-2-pyridineethanamine, dihydrochloride | [1] |
| CAS Number | 244094-72-2 | [1][4][6] |
| Molecular Formula | C₈H₉D₃N₂ • 2HCl | [1] |
| Formula Weight | 212.1 g/mol | [1] |
| Melting Point | 109-111 °C | [4][6] |
| Appearance | Pale Yellow Solid | [4] |
| Solubility | Soluble in DMSO, Methanol, and Water. | [1][3][4] |
| Stability | ≥ 4 years when stored at -20°C. | [1] |
Acid-Base Chemistry
The acid-base properties of Betahistine-d3 are critical to understanding its behavior in physiological and analytical environments. The pKa values for the parent compound, Betahistine, are approximately 3.5 and 9.7.[2][5][7] These values correspond to the protonation of the pyridine nitrogen and the secondary amine, respectively. The isotopic substitution of deuterium for hydrogen on the methyl group is not expected to significantly alter these pKa values.
-
pKa₁ ≈ 3.5: Associated with the pyridine ring nitrogen.
-
pKa₂ ≈ 9.7: Associated with the secondary amine in the ethylamino side chain.
At physiological pH (~7.4), the secondary amine will be protonated (positively charged), while the pyridine ring will be largely uncharged. This charge state influences its solubility, membrane permeability, and interactions during chromatographic separation.
Caption: Predominant ionization states of Betahistine-d3 across different pH ranges.
Spectroscopic Profile
The spectroscopic properties of Betahistine-d3 are fundamental to its identification and quantification.
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UV-Visible Spectroscopy: Betahistine-d3 exhibits UV absorbance maxima (λmax) at 261 and 267 nm, which is characteristic of the pyridine chromophore.[1]
-
Mass Spectrometry (MS): In MS analysis, Betahistine-d3 is distinguished from unlabeled Betahistine by a mass shift. The molecular ion of Betahistine-d3 will appear at a mass-to-charge ratio (m/z) that is 3 units higher than that of Betahistine. This distinct mass difference is the cornerstone of its use as an internal standard, allowing for precise differentiation between the analyte and the standard, even if they co-elute chromatographically.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of Betahistine-d3 is nearly identical to that of Betahistine, with one critical exception. The sharp singlet corresponding to the N-methyl protons in Betahistine will be absent in the ¹H NMR spectrum of Betahistine-d3. In its place, a ¹³C NMR spectrum would show a characteristic triplet for the CD₃ carbon due to coupling with deuterium (spin I=1). This absence in the proton NMR is a definitive confirmation of successful deuteration at the intended site.[9]
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of Betahistine-d3.
-
Long-Term Storage: The compound is stable for at least four years when stored at -20°C.[1]
-
Hygroscopicity: Betahistine-d3 dihydrochloride is very hygroscopic and moisture-sensitive.[4] It should be stored in a desiccated environment under an inert atmosphere to prevent water absorption, which could affect its mass and concentration accuracy.
-
Photostability: A photostability study conducted on the non-deuterated drug product showed that it is not sensitive to light.[10]
Application in Analytical Methodologies
The primary application of Betahistine-d3 is as an internal standard for the quantification of Betahistine in biological samples (e.g., plasma) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][8] Isotopically labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses.[8]
Caption: Generalized workflow for the bioanalytical quantification of Betahistine using Betahistine-d3 as an internal standard.
Exemplary Protocol for Quantification in Plasma
The following is a representative protocol based on established methodologies for bioanalytical quantification.[8][11]
-
Preparation of Standards: Prepare a stock solution of Betahistine-d3 in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of Betahistine and a fixed concentration of the Betahistine-d3 internal standard.
-
Sample Preparation:
-
To 200 µL of a plasma sample (unknown, calibrator, or quality control), add 50 µL of the Betahistine-d3 internal standard solution.
-
Vortex the sample briefly.
-
Induce protein precipitation or perform liquid-liquid extraction. For example, add 3 mL of an extraction solvent like ethyl acetate:dichloromethane (80:20 v/v).
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Analysis:
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[11]
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Transitions: Monitor the specific parent ion to product ion fragmentation for both Betahistine (e.g., m/z 137.1 → 94.0) and Betahistine-d3 (m/z 140.2 → 94.1).[11]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Betahistine to Betahistine-d3 against the concentration of the calibration standards. Determine the concentration of Betahistine in the unknown samples from this curve.
Conclusion
Betahistine-d3 is a chemically well-characterized, isotopically labeled compound that serves a critical role in modern bioanalytical science. Its chemical properties—from its molecular structure and mass to its solubility and spectroscopic profile—are fundamentally similar to its non-deuterated parent drug, Betahistine. This similarity, combined with its distinct mass signature, makes it an ideal internal standard for precise and accurate quantification in complex biological matrices. A thorough understanding of its chemical properties, particularly its hygroscopicity and stability, is essential for its effective use in research and drug development settings.
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